2-{5-[(4-bromobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}-N-phenylacetamide
Description
2-{5-[(4-bromobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}-N-phenylacetamide is a synthetic organic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a triazole ring, a bromobenzyl group, and a phenylacetamide moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Properties
IUPAC Name |
2-[5-[(4-bromophenyl)methylsulfanyl]-4-ethyl-1,2,4-triazol-3-yl]-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19BrN4OS/c1-2-24-17(12-18(25)21-16-6-4-3-5-7-16)22-23-19(24)26-13-14-8-10-15(20)11-9-14/h3-11H,2,12-13H2,1H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTFBCJFVNIQUBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC2=CC=C(C=C2)Br)CC(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BrN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{5-[(4-bromobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}-N-phenylacetamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized by reacting an appropriate hydrazine derivative with an ethyl acetoacetate under reflux conditions.
Introduction of the Bromobenzyl Group: The bromobenzyl group is introduced via a nucleophilic substitution reaction, where the triazole intermediate reacts with 4-bromobenzyl chloride in the presence of a base such as potassium carbonate.
Formation of the Phenylacetamide Moiety: The final step involves the acylation of the triazole intermediate with phenylacetyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{5-[(4-bromobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Substitution: The bromobenzyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or under reflux.
Reduction: Sodium borohydride, lithium aluminum hydride; typically carried out in anhydrous solvents like tetrahydrofuran or ethanol.
Substitution: Nucleophiles like amines or thiols; reactions are usually carried out in polar aprotic solvents like dimethylformamide or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced derivatives with modified functional groups
Substitution: New derivatives with substituted bromobenzyl groups
Scientific Research Applications
2-{5-[(4-bromobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}-N-phenylacetamide has been explored for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial, antifungal, and anticancer activities.
Medicine: Explored as a potential therapeutic agent due to its biological activities.
Industry: Used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-{5-[(4-bromobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}-N-phenylacetamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.
Comparison with Similar Compounds
2-{5-[(4-bromobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}-N-phenylacetamide can be compared with other triazole derivatives, such as:
2-(benzylthio)-5-((4-bromobenzyl)thio)-1,3,4-thiadiazole: Similar structure but with a thiadiazole ring instead of a triazole ring.
1,2,4-triazole-3-thione derivatives: Compounds with a similar triazole core but different substituents.
Benzylthio-substituted triazoles: Compounds with benzylthio groups attached to the triazole ring.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological activities and chemical properties.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
